(3R*,4R*)-4-(2-methoxyethyl)-3-methyl-1-[4-(5-methyl-2-furyl)benzyl]piperidin-4-ol
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Description
(3R*,4R*)-4-(2-methoxyethyl)-3-methyl-1-[4-(5-methyl-2-furyl)benzyl]piperidin-4-ol is a useful research compound. Its molecular formula is C21H29NO3 and its molecular weight is 343.5 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 343.21474379 g/mol and the complexity rating of the compound is 410. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Synthesis and Chemical Properties
Preparation and Reactivity of Piperidinedione Derivatives : A study by Ibenmoussa et al. (1998) focused on the preparation and structural determination of piperidinedione derivatives, which are relevant in the synthesis of compounds with pharmacological interest. This research highlights the synthetic utility of piperidine frameworks, especially in natural product synthesis and the development of compounds with therapeutic potential (Ibenmoussa et al., 1998).
Novel Piperidin-4-one Oxime Esters Synthesis : Harini et al. (2014) described the synthesis of novel piperidin-4-one oxime esters, emphasizing their potential in exploring enhanced biological properties. These compounds were also evaluated for their antioxidant and antimicrobial activities, indicating their significance in medical chemistry (Harini et al., 2014).
Biological Applications
Piperidine Alkaloid Synthesis : The synthesis of piperidine alkaloids, as demonstrated by Csatayová et al. (2010), is a crucial aspect of producing natural compounds with potential biological activity. Their work on synthesizing (-)-pinidinone, a piperidine alkaloid, reflects the importance of piperidine derivatives in medicinal chemistry (Csatayová et al., 2010).
Antimicrobial and Antifungal Properties : Okasha et al. (2022) synthesized a compound involving piperidine and investigated its antimicrobial and antifungal activities. This study demonstrates the potential of piperidine derivatives in developing new antimicrobial agents (Okasha et al., 2022).
Cytotoxic Activity Against Cancer Cell Lines : The study by El Gaafary et al. (2021) on the cytotoxic activity of a piperidine-derived compound against various cancer cell lines underscores the potential application of such compounds in cancer research and therapy (El Gaafary et al., 2021).
Properties
IUPAC Name |
(3R,4R)-4-(2-methoxyethyl)-3-methyl-1-[[4-(5-methylfuran-2-yl)phenyl]methyl]piperidin-4-ol |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H29NO3/c1-16-14-22(12-10-21(16,23)11-13-24-3)15-18-5-7-19(8-6-18)20-9-4-17(2)25-20/h4-9,16,23H,10-15H2,1-3H3/t16-,21-/m1/s1 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RIBRMDKJLOSZKN-IIBYNOLFSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CN(CCC1(CCOC)O)CC2=CC=C(C=C2)C3=CC=C(O3)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H]1CN(CC[C@]1(CCOC)O)CC2=CC=C(C=C2)C3=CC=C(O3)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H29NO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
343.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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